molecular formula C39H58O4 B1243308 beta-Sitosteryl ferulate CAS No. 286011-30-1

beta-Sitosteryl ferulate

Cat. No.: B1243308
CAS No.: 286011-30-1
M. Wt: 590.9 g/mol
InChI Key: ROUSJNZGMHNWOS-OJJOFZOASA-N
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Description

Beta-Sitosteryl ferulate: is a naturally occurring compound found in rice bran oil. It is a type of steryl ferulate, which is a combination of a sterol (beta-sitosterol) and ferulic acid. Beta-sitosterol is a phytosterol, structurally similar to cholesterol, and ferulic acid is a hydroxycinnamic acid, known for its antioxidant properties. This compound is part of the gamma-oryzanol complex, which has been studied for its potential health benefits, including cholesterol-lowering and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosteryl ferulate involves the esterification of beta-sitosterol with ferulic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction and purification of rice bran oil, which contains a mixture of steryl ferulates. The process involves the use of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) to separate and quantify the individual components of gamma-oryzanol, including this compound .

Chemical Reactions Analysis

Types of Reactions: Beta-sitosteryl ferulate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives of ferulic acid.

    Reduction: Dihydroferulic acid derivatives.

    Ester Hydrolysis: Beta-sitosterol and ferulic acid.

Scientific Research Applications

    Chemistry: Used as a reference compound for the identification and quantification of steryl ferulates in rice bran oil.

    Biology: Studied for its role in cell membrane stabilization and its antioxidant properties.

    Medicine: Investigated for its cholesterol-lowering effects, anti-inflammatory properties, and potential use in the treatment of hyperlipidemia and cardiovascular diseases.

    Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits .

Mechanism of Action

The mechanism of action of beta-sitosteryl ferulate involves several pathways:

Comparison with Similar Compounds

Beta-sitosteryl ferulate is unique due to its combination of beta-sitosterol and ferulic acid, which provides both cholesterol-lowering and antioxidant benefits. Similar compounds include:

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUSJNZGMHNWOS-OJJOFZOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872335
Record name trans-Sitosteryl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Feruloyl-beta-sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

286011-30-1, 4952-28-7
Record name beta-Sitosteryl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286011301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Sitosteryl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmast-5-en-3-ol, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3β)
Source European Chemicals Agency (ECHA)
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Record name .BETA.-SITOSTERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OLS68TN65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Feruloyl-beta-sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 °C
Record name Feruloyl-beta-sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of sitosteryl ferulate?

A1: Sitosteryl ferulate has a molecular formula of C40H58O4 and a molecular weight of 602.87 g/mol.

Q2: Are there any characteristic spectroscopic data available for sitosteryl ferulate?

A2: While the provided research papers do not delve into detailed spectroscopic analysis, mass spectrometry has been instrumental in identifying sitosteryl ferulate in various studies. Researchers have identified characteristic ions at m/z 396 (M-194) in the mass spectra of sitosteryl ferulate and its acetate derivative, indicating the loss of a ferulic acid moiety. Additionally, a prominent ion at m/z 194, corresponding to the ferulic acid ion itself, has been observed. [, ]

Q3: What is known about the mechanism of action of sitosteryl ferulate in inhibiting inflammation?

A3: Research suggests that sitosteryl ferulate exerts anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome. This inflammasome is a multiprotein complex involved in the innate immune response, and its activation leads to the production of the pro-inflammatory cytokine IL-1β. While the exact mechanism of inhibition remains unclear, studies indicate that sitosteryl ferulate might achieve this by suppressing caspase-1 activity, an enzyme crucial for the activation of IL-1β. []

Q4: How does sitosteryl ferulate compare to other γ-oryzanol components in terms of its antioxidant activity?

A4: Studies using DPPH and chemiluminescence assays have shown that sitosteryl ferulate possesses free radical scavenging activity comparable to other γ-oryzanol components, including cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate. [, ]

Q5: Does sitosteryl ferulate show any potential in combating cancer?

A5: Although research is still in its early stages, some studies suggest that sitosteryl ferulate may have anti-cancer properties. For instance, sitosteryl ferulate, along with cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, has shown promising results in inhibiting the growth of colorectal cancer cells (HT-29 cell line) in vitro. []

Q6: Are there any studies suggesting the direct absorption of sitosteryl ferulate into the bloodstream?

A6: Yes, a recent study using chromatography-mass spectrometry analysis provided evidence for the presence of intact sitosteryl ferulate in the plasma of mice after oral administration of rice bran oil enriched with γ-oryzanol. This finding suggests that at least a portion of ingested sitosteryl ferulate can be directly absorbed by the intestine and enter the bloodstream. []

Q7: Does the structure of sitosteryl ferulate play a role in its bioactivity?

A7: While specific structure-activity relationship studies on sitosteryl ferulate are limited in the provided research, it's known that the presence of both the sterol moiety and the ferulic acid moiety is essential for its antioxidant activity. Studies comparing sitosteryl ferulate to its parent compounds (sitosterol and ferulic acid) have shown that the esterified form exhibits superior antioxidant activity. [, ]

Q8: What are the common methods for isolating sitosteryl ferulate from natural sources?

A8: Sitosteryl ferulate is typically isolated from rice bran oil, a byproduct of rice milling. Several methods have been employed for its extraction and purification, including:

  • Solvent Extraction: This method involves using solvents like chloroform-methanol mixtures to extract the oil from rice bran, followed by further purification steps. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative scale form, has proven effective in isolating high-purity γ-oryzanol, which can then be further separated into its individual components, including sitosteryl ferulate. [, ]

Q9: How is sitosteryl ferulate typically quantified in samples?

A9: Several analytical techniques have been used to quantify sitosteryl ferulate in various matrices:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method, often coupled with ultraviolet (UV) detection. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for the identification and quantification of sitosteryl ferulate, particularly after derivatization into its trimethylsilyl ether. [, ]
  • Thin-Layer Chromatography (TLC): TLC, while less sensitive than HPLC or GC-MS, offers a simple and cost-effective way to separate and quantify sitosteryl ferulate, especially in combination with UV spectroscopy. []

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